2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (hereafter referred to as Compound A) is a 1,2,4-triazole derivative with a pyridin-2-yl substituent at position 5 of the triazole ring and a sulfanyl-linked acetamide moiety bearing a 4-nitrophenyl group. This structure is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties, as observed in structurally related compounds .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O3S/c16-21-14(12-3-1-2-8-17-12)19-20-15(21)26-9-13(23)18-10-4-6-11(7-5-10)22(24)25/h1-8H,9,16H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHKEIIMKUKDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease. This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport.
Mode of Action
The compound interacts with α-syn and inhibits its aggregation. In pathological conditions, α-syn forms amyloid aggregates that lead to neurotoxicity and neurodegeneration. By preventing the aggregation of α-syn, the compound can potentially mitigate these harmful effects.
Biochemical Pathways
The compound affects the pathway involving the aggregation of α-syn into amyloid fibrils. These fibrils are a common histopathological hallmark in Parkinson’s disease patients, leading to the formation of intraneuronal inclusions known as Lewy bodies and Lewy neurites. By inhibiting the aggregation of α-syn, the compound can potentially disrupt this pathway and its downstream effects, which include neurotoxicity and neurodegeneration.
Result of Action
The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin. This suggests that the compound may have a neuroprotective effect.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions can lead to the deamination of the compound during the process of coordination. .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a triazole ring, a pyridine moiety, and an acetamide group. These structural components contribute to its potential biological activities. The presence of the sulfur atom in the thioether linkage is particularly noteworthy as it can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
- Mechanism of Action : Triazole derivatives often act by inhibiting enzyme activities crucial for microbial survival. For instance, they can interfere with the synthesis of nucleic acids or cell wall components.
- Research Findings : Studies have demonstrated that similar triazole compounds exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range from 0.125 to 8 μg/mL depending on the specific structure and substituents present .
Antifungal Activity
- Efficacy : Triazoles are well-known for their antifungal properties, particularly against fungi such as Candida albicans and Aspergillus spp..
- Case Studies : In one study, derivatives of triazole demonstrated MIC values as low as 0.046 μM against resistant fungal strains . This suggests that modifications in the chemical structure can enhance antifungal potency.
Anticancer Activity
- Targeting Cancer Cells : Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
- Research Insights : Compounds similar to the target compound have shown promise in inhibiting tumor growth in vitro and in vivo models, with some exhibiting IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect antimicrobial and anticancer activities.
- Thioether Linkage : The presence of a sulfur atom enhances the interaction with biological targets, potentially increasing efficacy against resistant strains .
Comparative Analysis
The following table summarizes the biological activities of various triazole derivatives compared to our target compound:
| Compound Name | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|---|
| Target Compound | 0.125 - 8 | 0.046 - 3.11 | Low micromolar |
| Compound A | 0.68 (vancomycin comparison) | 0.5 | 5 |
| Compound B | 2.96 (ciprofloxacin comparison) | 1 | 10 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogenic microorganisms. A study highlighted that pyridinyl-substituted triazoles possess broad-spectrum antimicrobial activity, potentially making them useful in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Triazole derivatives are known to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, studies have demonstrated that certain triazoles can induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis . The specific mechanisms through which 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide exerts its anticancer effects are still under investigation but may involve modulation of key signaling pathways.
Neuroprotective Effects
Emerging research suggests that compounds with triazole structures may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The antioxidant properties associated with triazoles could mitigate neuronal damage by scavenging free radicals and reducing inflammation .
Enzyme Inhibition
Triazole compounds are often explored for their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain relief, indicating potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives, including this compound against clinical isolates of bacteria and fungi. Results indicated a significant reduction in microbial growth at low concentrations, suggesting potential for development into therapeutic agents for infectious diseases .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound compared to control groups .
Case Study 3: Neuroprotection Assessment
Research assessing the neuroprotective effects of triazole derivatives highlighted the ability of this compound to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential use in developing treatments for neurodegenerative conditions like Alzheimer's disease .
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties and biological activity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Ethanol, 50–60°C, 4–6 hrs | Sulfoxide derivative | 65–70% | |
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, RT, 2 hrs | Sulfone derivative | 75–80% |
Mechanism :
-
Electrophilic attack by peroxide oxygen on the sulfur atom, forming a sulfoxide intermediate.
-
Further oxidation with stronger agents (e.g., mCPBA) converts sulfoxides to sulfones.
Reduction Reactions
The nitro (-NO₂) group on the 4-nitrophenyl moiety is reducible to an amine (-NH₂), altering solubility and bioactivity.
Mechanism :
-
Catalytic hydrogenation cleaves the N–O bond in the nitro group via electron transfer.
Electrophilic Substitution on Aromatic Rings
The pyridine and nitrophenyl rings undergo regioselective substitutions.
Mechanism :
-
Bromination occurs via electrophilic aromatic substitution (EAS), directed by the pyridine’s electron-withdrawing nature.
-
Nitration targets the electron-deficient nitrophenyl ring.
Nucleophilic Aromatic Substitution
The electron-deficient nitrophenyl group facilitates nucleophilic displacement under basic conditions.
Mechanism :
-
Base-induced deprotonation enhances nucleophilicity, enabling attack on the activated aromatic ring.
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis to form carboxylic acid derivatives.
Analytical Characterization of Reaction Products
Key spectroscopic data for major products:
Stability and Side Reactions
Comparison with Similar Compounds
Physicochemical Properties
Physical properties such as melting points and solubility are influenced by substituent electronegativity and hydrogen-bonding capacity:
Anti-Inflammatory Activity:
- AS111 (pyridin-2-yl, 3-methylphenyl) exhibited 1.28-fold higher activity than diclofenac sodium in a rat formalin edema model .
- Analogs with electron-withdrawing groups (e.g., nitro, chloro) on the acetamide-linked aryl group showed enhanced anti-inflammatory activity, suggesting Compound A’s 4-nitrophenyl moiety may confer similar benefits .
Antimicrobial Activity:
- Pyridin-4-yl derivatives (e.g., KA3 ) demonstrated MIC values of 12.5–25 µg/mL against E. coli and S. aureus, comparable to ciprofloxacin .
- Furan-2-yl analogs showed moderate antifungal activity against A. niger (MIC = 50 µg/mL) .
Enzyme Inhibition:
- AM31 (2-hydroxyphenyl, 4-nitrophenyl) was identified as a potent reverse transcriptase inhibitor (binding energy = -9.2 kcal/mol), outperforming nevirapine .
- The pyridin-2-yl group in Compound A may enhance interactions with enzyme active sites, similar to pyridin-3-yl derivatives in insect pheromone receptor studies .
Structure-Activity Relationships (SAR)
Q & A
Q. Basic Q1: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves alkylation of 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH, followed by purification via column chromatography . Key optimization parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.
- Purification : Gradient elution (hexane/ethyl acetate) resolves unreacted intermediates .
Q. Advanced Q2: How can discrepancies in reported yields for this compound be resolved?
Methodological Answer: Yield variations often arise from differences in reagent stoichiometry or purification protocols. Systematic approaches include:
- Design of Experiments (DoE) : Test factors like molar ratios (e.g., 1:1.2 for thione:chloroacetamide) and reaction time.
- Analytical validation : Use HPLC-MS to quantify impurities and adjust recrystallization solvents (e.g., ethanol/water mixtures) .
Structural and Spectroscopic Analysis
Q. Basic Q3: What spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
Q. Advanced Q4: How can computational methods complement experimental data for 3D conformation analysis?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond angles and torsional strain.
- X-ray crystallography : Compare computed vs. experimental lattice parameters to validate intramolecular hydrogen bonding (e.g., N–H⋯O between acetamide and nitro groups) .
Biological Activity Evaluation
Q. Basic Q5: What in vivo models are suitable for assessing anti-exudative activity?
Methodological Answer:
- Formalin-induced rat paw edema : Administer the compound (10–50 mg/kg, oral) and measure volume reduction over 6–24 hours. Include positive controls (e.g., indomethacin) and statistical analysis (ANOVA) .
Q. Advanced Q6: How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?
Methodological Answer:
- Modify substituents : Replace the 4-nitrophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance target binding.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., triazole-pyridine π-stacking) .
Data Interpretation and Reproducibility
Q. Basic Q7: How should researchers address variability in biological assay results?
Methodological Answer:
- Standardize protocols : Use identical animal strains (e.g., Wistar rats) and dosing schedules.
- Blind experiments : Minimize bias in activity scoring .
Q. Advanced Q8: What strategies validate conflicting computational vs. experimental pharmacokinetic predictions?
Methodological Answer:
- In vitro assays : Measure metabolic stability using liver microsomes (e.g., human CYP3A4 inhibition).
- Molecular dynamics (MD) simulations : Simulate binding to serum albumin to predict half-life discrepancies .
Advanced Research Applications
Q. Advanced Q9: How can hybrid QSAR/machine learning models improve property prediction?
Methodological Answer:
- Feature selection : Train models on descriptors like LogP, topological polar surface area (TPSA), and H-bond donors.
- Validation : Use k-fold cross-validation to assess model robustness for solubility and permeability .
Q. Advanced Q10: What mechanistic studies elucidate target engagement in anti-inflammatory pathways?
Methodological Answer:
- Western blotting : Quantify COX-2/NF-κB inhibition in treated tissues.
- Surface plasmon resonance (SPR) : Measure binding affinity to cyclooxygenase isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
